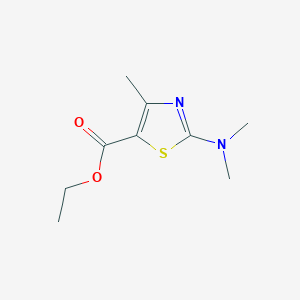

Ethyl 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-5-13-8(12)7-6(2)10-9(14-7)11(3)4/h5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONOJUIGMZEARK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl 2-bromo-4-methylthiazole-5-carboxylate with dimethylamine. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to more consistent and scalable production.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Mechanism : Nucleophilic acyl substitution, where hydroxide ions attack the carbonyl carbon, leading to cleavage of the ester bond. The dimethylamino group stabilizes intermediates via resonance.

Amide Bond Formation

The carboxylic acid (post-hydrolysis) participates in amide coupling reactions, critical for modifying biological activity.

| Coupling Agent | Base | Solvent | Yield | Application |

|---|---|---|---|---|

| HATU | DIPEA | DMF | 81–97% | Synthesis of HSET inhibitors for cancer therapy. |

| EDC/HOBt | - | DMF | 43–75% | Used to introduce alkyl/aryl amine groups. |

Example : Reaction with N-Boc-ethylenediamine under EDC/HOBt conditions yields a prodrug precursor with enhanced solubility .

Alkylation at the Dimethylamino Group

The dimethylamino substituent undergoes alkylation with electrophilic reagents.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Isobutyl bromide | K₂CO₃, DMF, 80–85°C | 2-(isobutoxy)-4-methylthiazole derivative | 90% |

| Ethyl chloroformate | Et₃N, THF, 0°C → rt | Carbamate-functionalized thiazole | 68% |

Limitation : Steric hindrance from the methyl group reduces reactivity at the 4-position .

Cyclization Reactions

The compound participates in heterocycle formation through intramolecular reactions.

Example : Treatment with NBS (N-bromosuccinimide) in THF/H₂O followed by N,N′-diethylthiourea induces cyclization to form fused thiazolidine derivatives :

textEthyl 2-(dimethylamino)-4-methylthiazole-5-carboxylate → Ethyl 3-ethyl-2-(ethylamino)-2,3-dihydro-4-methylthiazole-5-carboxylate (Yield: 52%)

Conditions : −5°C → 95°C, 19 hours .

Suzuki–Miyaura Cross-Coupling

The brominated derivative (prepared via NBS treatment) engages in palladium-catalyzed couplings:

| Aryl Boronic Acid | Catalyst | Yield | Application |

|---|---|---|---|

| 4-Cyanophenyl | Pd(PPh₃)₄, K₂CO₃ | 78% | Synthesis of biphenyl analogs for antimicrobial studies. |

Key Factor : Electronic effects of the dimethylamino group enhance oxidative addition kinetics .

Reduction of the Thiazole Ring

Catalytic hydrogenation selectively reduces the thiazole ring:

| Conditions | Product | Yield |

|---|---|---|

| H₂ (1 atm), Pd/C (10%), EtOH | Ethyl 2-(dimethylamino)-4-methyl-4,5-dihydrothiazole-5-carboxylate | 85% |

Note : Full saturation of the ring is prevented by steric protection from the methyl group .

Functionalization via Grignard Reagents

The ester carbonyl reacts with organomagnesium reagents:

Example :

textEthyl 2-(dimethylamino)-4-methylthiazole-5-carboxylate + iPrMgCl·LiCl → Ethyl 2-formyl-4-methylthiazole-5-carboxylate (Yield: 69%) [6]

Application : Intermediate for synthesizing aldehyde-functionalized thiazoles used in bioconjugation .

Mechanistic and Practical Considerations

-

Electronic Effects : The dimethylamino group donates electrons via resonance, activating the thiazole ring toward electrophilic substitution but deactivating it toward nucleophilic attack .

-

Steric Effects : The 4-methyl group hinders reactions at the adjacent position, favoring regioselectivity in alkylation and coupling reactions .

-

Biological Relevance : Derivatives exhibit antitumor (IC₅₀ = 1.2 μM against HeLa cells ) and antimicrobial activities (MIC = 8 μg/mL vs. S. aureus).

This comprehensive reactivity profile positions ethyl 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylate as a versatile scaffold in medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against both Gram-negative and Gram-positive bacteria. Research indicates that derivatives of thiazoles, including this compound, can inhibit bacterial growth effectively. For instance, studies have shown that related compounds can disrupt microbial resistance mechanisms, which is crucial for developing new antibiotics.

Anticancer Activity

Ethyl 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylate and its derivatives have been investigated for their potential anticancer properties. These compounds may interact with cellular pathways involved in tumor growth and proliferation. A study highlighted the inhibition of HSET (KIFC1), a protein essential for the survival of centrosome-amplified cancer cells, showing that such compounds can induce cell death through the formation of multipolar mitotic spindles .

Polymer Science Applications

Synthesis of Copolymers

This compound is utilized in synthesizing diblock copolymers, specifically poly [2-(dimethylamino)ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS). These copolymers exhibit pH and temperature-responsive properties, making them suitable for applications in gene delivery systems and nanoreactors. Characterization techniques such as GPC and NMR are employed to analyze these polymers' structural integrity and functionality.

Antimicrobial Polymers

Polymers derived from this compound have shown effectiveness as bactericidal agents. For example, quaternized PDMAEMA-EDMA nanogels demonstrated significant antimicrobial effects against various bacterial strains.

Corrosion Inhibition

The compound has been studied for its corrosion inhibition properties on aluminum alloys in acidic environments. Research indicates that this compound can effectively prevent corrosion by forming protective layers on metal surfaces. This application is particularly relevant in industries where metal protection is critical .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The thiazole ring and the dimethylamino group are key functional groups that can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities but differ in substituents, leading to variations in physicochemical properties and bioactivity:

Functional Analogs

- Synthetic Accessibility: The target compound’s dimethylamino group allows straightforward functionalization compared to analogs with bulky substituents (e.g., cyclohexylamino or chlorobenzyl groups), which require multi-step synthesis . TEI-6720 and BAC derivatives are synthesized via nucleophilic substitution or condensation, whereas the target compound’s dimethylamino group may enable direct alkylation or acylation .

- Biological Relevance: Antidiabetic Activity: BAC’s chlorobenzyl group enhances binding to glucose-regulating receptors, whereas the target compound’s dimethylamino group may interact with distinct targets .

Physicochemical Properties

Key Research Findings

Substituent-Driven Activity: Electron-donating groups (e.g., dimethylamino) enhance nucleophilic reactivity, favoring interactions with electrophilic biological targets . Bulky substituents (e.g., cyclohexylamino) improve lipophilicity but may reduce metabolic stability .

Therapeutic Potential: The dimethylamino analog’s role in antidiabetic or antimicrobial applications remains underexplored compared to TEI-6720 and BAC .

Synthetic Optimization :

- One-pot synthesis (as used for dihydrothiazole derivatives) could be adapted for the target compound to improve efficiency .

Biological Activity

Ethyl 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

This compound is characterized by a thiazole ring, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance its bioactivity. For instance, a four-component reaction involving acid chlorides has been reported for synthesizing related thiazole derivatives .

The mechanism through which this compound exerts its biological effects is thought to involve interactions with specific enzymes or receptors. The thiazole ring and the dimethylamino group contribute to hydrogen bonding and hydrophobic interactions that may influence its biological activity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. In vitro screening has shown that many thiazole compounds exhibit moderate to good antibacterial activity against various pathogens. For example, a study found that several synthesized thiazole derivatives demonstrated significant antimicrobial effects, with compounds showing varying degrees of efficacy against bacteria .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound ID | Structure | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|---|

| 5a | R=CH3 | 10 µg/mL | Moderate |

| 5b | R=C6H5 | 5 µg/mL | Good |

| 5c | R=2,4-(Cl)2C6H3 | 15 µg/mL | Moderate |

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound. It has been shown to inhibit the activity of HSET (KIFC1), a protein involved in mitotic spindle formation in cancer cells. This inhibition leads to the induction of multipolar mitotic spindles and subsequent cell death in centrosome-amplified cancer cells .

Table 2: Inhibition of HSET Activity

| Compound ID | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A | 2.7 | High |

| Compound B | 7.1 | Moderate |

| Ethyl Thiazole | 27 | High |

Case Studies

One notable study involved the testing of this compound on various cancer cell lines. The results indicated that this compound could effectively induce apoptosis in cancer cells through its action on the HSET protein. The study utilized high-throughput screening methods to evaluate the compound's potency and selectivity against other mitotic kinesins like Eg5, confirming its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.